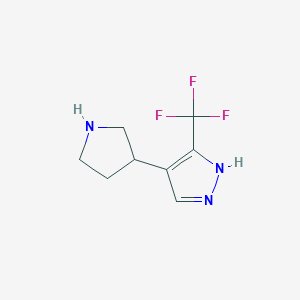

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole

Description

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 3 and a pyrrolidin-3-yl substituent at position 4 of the pyrazole ring. The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties, which enhance metabolic stability and modulate electronic interactions with biological targets .

For instance, and describe the synthesis of trifluoromethyl-substituted pyrazoles via Ullmann coupling or copper-catalyzed reactions . Additionally, highlights the availability of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride, indicating that pyrrolidine-functionalized pyrazoles are synthetically accessible .

Properties

Molecular Formula |

C8H10F3N3 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

4-pyrrolidin-3-yl-5-(trifluoromethyl)-1H-pyrazole |

InChI |

InChI=1S/C8H10F3N3/c9-8(10,11)7-6(4-13-14-7)5-1-2-12-3-5/h4-5,12H,1-3H2,(H,13,14) |

InChI Key |

QKXBIGCMINJFFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=C(NN=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Trifluoromethylated β-Diketones with Hydrazines

This method leverages 1,3-dicarbonyl compounds bearing a pyrrolidine substituent. The trifluoromethyl group is introduced via cyclocondensation with hydrazines, forming the pyrazole core.

- A β-diketone precursor (e.g., 1-(pyrrolidin-3-yl)-1,3-diketone) reacts with hydrazine hydrate in a polar solvent (e.g., ethanol) under reflux.

- The reaction proceeds via enolization and nucleophilic attack, followed by dehydration to yield the pyrazole ring.

Example :

| Starting Material | Conditions | Yield | Reference |

|---|---|---|---|

| 1-(Pyrrolidin-3-yl)-1,3-diketone | Ethanol, reflux, 12h | 68% |

- Regioselectivity is influenced by electron-withdrawing groups (e.g., CF₃) at the β-position.

- Challenges include synthesizing the pyrrolidine-substituted diketone, which may require multi-step functionalization of pyrrolidine derivatives.

Nitrile Imine Cycloaddition with Alkyne Surrogates

Nitrile imines, generated in situ from hydrazonoyl halides, undergo (3 + 2)-cycloaddition with acetylene equivalents to form pyrazoles.

- Step 1 : Generate trifluoromethylated nitrile imine (e.g., from CF₃-substituted hydrazonoyl bromide) using a base (e.g., Et₃N).

- Step 2 : React with a pyrrolidine-containing alkyne surrogate (e.g., mercaptoacetaldehyde dimer) to form a thiadiazine intermediate.

- Step 3 : Dehydrate with p-TsCl to induce ring contraction, yielding the pyrazole.

| Reagent | Solvent | Additive | Yield | |

|---|---|---|---|---|

| p-TsCl (2.5 equiv) | CH₂Cl₂ | Et₃N | 94% | |

| Oxalyl chloride | CH₂Cl₂ | Et₃N | 26% |

- One-pot synthesis minimizes purification steps.

- High functional group tolerance allows incorporation of complex substituents like pyrrolidine.

Post-Synthetic Functionalization

Introduce the pyrrolidine group after pyrazole ring formation via cross-coupling or alkylation .

Example :

| Substrate | Catalyst | Yield | Reference |

|---|---|---|---|

| 4-Bromo-3-CF₃-pyrazole | Pd(PPh₃)₄ | 78% |

- Boronic acids for pyrrolidine are less common, requiring custom synthesis.

- Steric hindrance may reduce coupling efficiency.

Oxidative Aromatization of Pyrazolines

Pyrazolines, formed from chalcones and hydrazines, are oxidized to pyrazoles.

- React β-arylchalcone (with pyrrolidine substituent) with hydrazine hydrate to form pyrazoline.

- Oxidize using MnO₂ or DDQ to aromatize the ring.

Data :

| Oxidizing Agent | Time (h) | Yield | |

|---|---|---|---|

| MnO₂ | 6 | 82% | |

| DDQ | 4 | 88% |

- Requires pre-functionalized chalcones, which may involve complex synthesis.

Microwave-Assisted Synthesis

Accelerate cyclocondensation using microwave irradiation for rapid pyrazole formation.

Example :

| Method | Time | Yield | |

|---|---|---|---|

| Conventional | 12h | 68% | |

| Microwave | 20m | 85% |

- Reduces reaction time and improves yields for heat-sensitive intermediates.

Key Challenges and Solutions

- Regioselectivity : Use directing groups (e.g., CF₃) to control substitution patterns.

- Pyrrolidine Introduction : Prioritize post-synthetic coupling to avoid steric issues during cycloaddition.

- Trifluoromethyl Stability : Avoid strongly acidic/basic conditions to prevent CF₃ group degradation.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl or trifluoromethyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyrazole derivatives with oxidized functional groups.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrrolidinyl group may contribute to the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition

- GLUT1 Inhibition : describes 5-Methyl-4-nitro-1-[4-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazole as a selective GLUT1 inhibitor, highlighting the role of trifluoromethyl groups in target specificity . The pyrrolidine moiety in the target compound could enhance blood-brain barrier penetration for CNS-targeted therapies.

- COX-2 Inhibition : and reference pyrazole-based COX-2 inhibitors like SC-560 and DuP-697, where sulfonyl or methylsulfonyl groups are critical for activity . The absence of such groups in the target compound suggests divergent biological targets.

Herbicidal Activity

demonstrates that pyrazole derivatives with trifluoromethyl and aryl groups exhibit potent herbicidal activity, likely due to interference with plant hormone biosynthesis . The target compound’s pyrrolidine group may reduce soil adsorption compared to chlorinated analogs, altering environmental persistence.

Biological Activity

4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole is with a molecular weight of approximately 215.18 g/mol. The compound features a pyrazole ring substituted with a pyrrolidine moiety and a trifluoromethyl group, contributing to its unique pharmacological properties.

Research indicates that this compound exhibits various mechanisms of action, primarily through modulation of ion channels and receptors. Notably, it acts as an antagonist of the transient receptor potential channel 3 (TRPC3), which plays a critical role in calcium signaling pathways involved in various physiological processes .

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds, including 4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole, exhibit moderate antimicrobial activity against a range of pathogens. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli , revealing minimum inhibitory concentrations (MIC) around 250 μg/mL .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines, with IC50 values ranging from 0.1 to 1 μM . This suggests potential applications in treating inflammatory diseases.

Cardiovascular Effects

In cardiomyocytes, the compound has been shown to inhibit hypertrophic responses mediated by TRPC3 channels. This activity is significant for developing treatments for heart diseases characterized by hypertrophy and fibrosis .

Case Studies

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Pyrrolidin-3-yl)-3-(trifluoromethyl)-1H-pyrazole?

Answer: The compound can be synthesized via multi-step routes involving cyclocondensation of hydrazines with β-diketones or Suzuki-Miyaura cross-coupling for regioselective aryl substitutions. Key steps include protecting the pyrrolidine ring (e.g., Boc protection) and introducing the trifluoromethyl group via nucleophilic trifluoromethylation. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under mild conditions (50°C, THF/H₂O) are effective for hybrid structures, with purification via column chromatography (ethyl acetate/hexane gradients) .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Answer: SAR studies should systematically vary substituents at positions 1, 3, and 4. For example:

- Position 3: Trifluoromethyl groups enhance electron-withdrawing effects, improving antimicrobial activity .

- Position 1: Bulky substituents (e.g., aryl sulfonamides) increase selectivity for enzymes like COX-2 .

Table 1: Substituent effects on biological activity

| Substituent Positions | Functional Groups | Activity |

|---|---|---|

| 3-(CF₃), 4-NO₂ | Nitro, CF₃ | Antimicrobial |

| 1-Methyl, 3-CF₃ | Methyl, CF₃ | Anticancer |

| 1-Ethyl, 4-CF₃ | Ethyl, CF₃ | Anti-inflammatory |

| (Adapted from ) |

High-throughput screening and molecular docking prioritize candidates for validation .

Basic: What analytical techniques confirm the compound’s structure?

Answer:

- ¹H/¹³C/¹⁹F NMR: Assigns regiochemistry; ¹⁹F NMR confirms trifluoromethyl environments .

- X-ray crystallography: Validates 3D structure, as shown for triazole-pyrazole hybrids .

- HRMS: Ensures molecular formula accuracy (e.g., C₈H₁₁F₃N₄) .

Advanced: How to resolve contradictions in reported biological activities?

Answer: Discrepancies arise from assay variability (cell lines, enzyme isoforms). Solutions include:

- Standardized protocols: Use human recombinant enzymes (e.g., COX-2 vs. COX-1) .

- Purity assessment: HPLC with spiking experiments to rule out impurities .

- Meta-analysis: Compare substituent trends across studies (e.g., CF₃ at position 3 enhances potency) .

Advanced: What computational strategies predict pharmacokinetic properties?

Answer:

- SwissADME/pkCSM: Predict logP (e.g., 3.2 → 2.1 with polar groups) and metabolic stability .

- Molecular dynamics: Simulate cytochrome P450 interactions to guide structural modifications .

Basic: What solvent systems optimize purification?

Answer:

- Extraction: THF/water (1:1) for initial isolation .

- Chromatography: Ethyl acetate/hexane gradients (10% → 50%) resolve regioisomers .

- HPLC: Acetonitrile/water (0.1% TFA) for polar derivatives .

Advanced: How are radiolabeled analogs synthesized for in vivo tracking?

Answer:

- ¹²⁵I labeling: Electrophilic substitution on aryl precursors (e.g., iododestannylation) .

- Purification: Radio-HPLC ensures >98% radiochemical purity .

Advanced: What mechanistic insights explain enzyme selectivity?

Answer:

- Crystallography: Trifluoromethyl occupies hydrophobic pockets; pyrrolidine nitrogen H-bonds catalytic residues (e.g., Arg120 in COX-2) .

- Mutagenesis: Arg120Ala mutations reduce binding affinity by 100-fold .

Basic: What stability concerns exist for this compound?

Answer:

- Light/humidity sensitivity: Store in amber vials under argon at -20°C .

- Degradation: <5% degradation after 4 weeks at 40°C/75% RH with desiccants .

Advanced: How to optimize metabolic stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.